![molecular formula C27H27N3 B2983853 (7E)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine CAS No. 477871-31-1](/img/structure/B2983853.png)
(7E)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(7E)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine” is a chemical compound with the molecular formula C27H27N3 . It has a molecular weight of 393.53 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[4,3-c]pyridine core, which is a bicyclic system containing a pyrazole ring fused with a pyridine ring. This core is substituted with benzyl, benzylidene, methyl, and phenyl groups .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available data .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Pyrazolopyridine derivatives are known for their diverse synthetic pathways and the ability to form various structurally complex molecules. For instance, the synthesis of pyridine and fused pyridine derivatives often involves reactions with arylidene malononitrile to afford isoquinoline derivatives, among other complex reactions leading to a wide array of pyridine carbonitriles and pyrazolopyridine derivatives (Al-Issa, 2012). These synthetic routes highlight the compound's versatility in forming various heterocyclic structures essential in pharmaceutical and material sciences.
Molecular Docking and In Vitro Screening
Pyrazolopyridine derivatives have been subjected to molecular docking and in vitro screening to explore their potential as bioactive molecules. For example, a series of novel pyridine and fused pyridine derivatives were prepared and subjected to in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, suggesting their potential utility in developing new therapeutic agents (Flefel et al., 2018).
Conformational and Supramolecular Studies
The study of pyrazolopyridine derivatives extends to their molecular conformations and supramolecular interactions, which are crucial for understanding their chemical behavior and potential applications in material science. For example, the structural analysis of various tetrahydropyrazolopyridines revealed distinct molecular conformations and hydrogen bonding patterns, contributing to our understanding of their chemical properties and potential applications in designing supramolecular structures (Sagar et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(7E)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3/c1-29-27(23-15-9-4-10-16-23)25-20-30(18-22-13-7-3-8-14-22)19-24(26(25)28-29)17-21-11-5-2-6-12-21/h2-17,25,27H,18-20H2,1H3/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPOYKISQNMIHA-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2CN(CC(=CC3=CC=CC=C3)C2=N1)CC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(C2CN(C/C(=C\C3=CC=CC=C3)/C2=N1)CC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2983770.png)
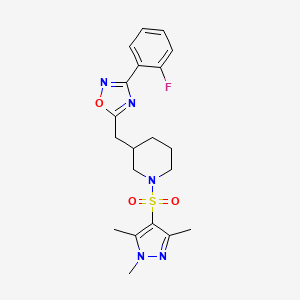
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2983772.png)
![4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2983773.png)
![ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2983778.png)
![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride](/img/structure/B2983780.png)
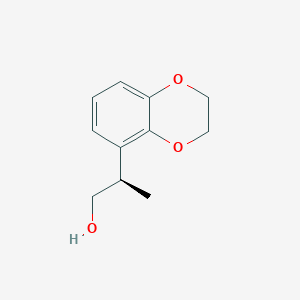
![2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane](/img/structure/B2983782.png)
![[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2983783.png)
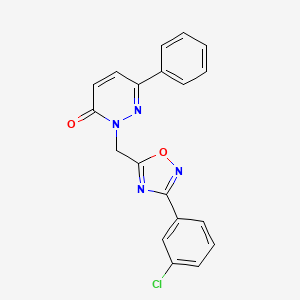
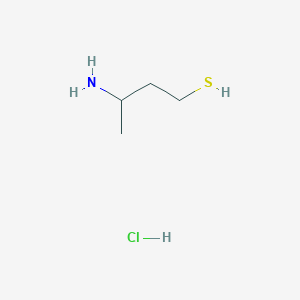
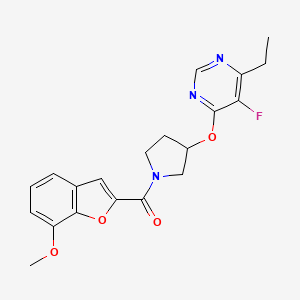
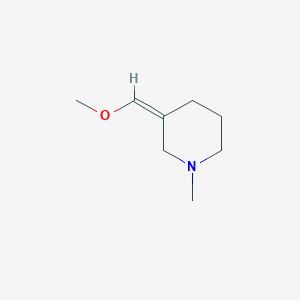
![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride](/img/structure/B2983793.png)
